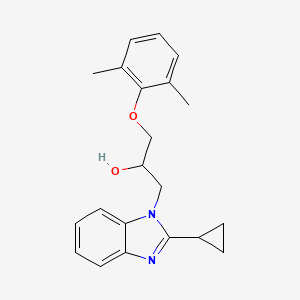

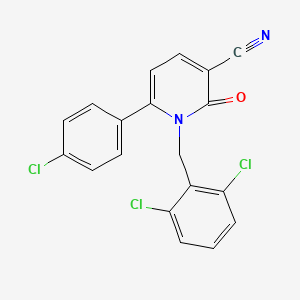

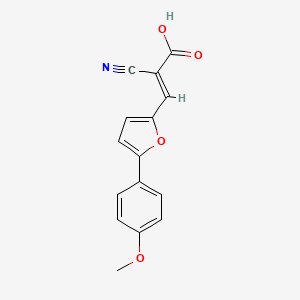

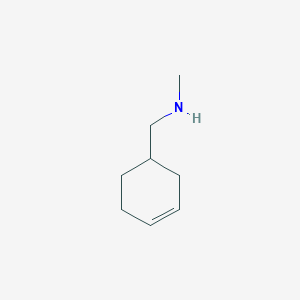

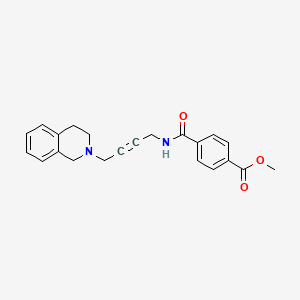

![molecular formula C17H15ClN2O2 B3019152 3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-10-5](/img/structure/B3019152.png)

3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a chemically complex molecule that appears to be related to a family of compounds with a core structure involving chlorophenyl and oxadiazole moieties. These compounds have been the subject of various studies due to their potential biological activities, including antimicrobial, anticancer, and other pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from chlorobenzoic acid or chlorophenoxyacetic acid precursors. For instance, the synthesis of 3-Chlorophenyl derivatives involves the conversion of 3-chlorobenzoic acid to various intermediates such as ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, and ultimately to 1,3,4-oxadiazol-2-thiol derivatives . Another related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, was synthesized via 1,3-dipolar cycloaddition . These synthetic routes typically involve esterification, hydrazide formation, cyclization, and substitution reactions to achieve the desired chlorophenyl oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, UV-Vis, LC-MS/MS, and X-ray Single Crystal diffraction . Quantum chemical calculations using Density Functional Theory (DFT) are also employed to predict and compare molecular geometric parameters . These analyses help in understanding the molecular conformation, electronic structure, and potential reactive sites of the compounds.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl oxadiazole derivatives can be explored through their interactions with various reagents and conditions. For example, the synthesis of N-substituted oxadiazole derivatives involves reactions with electrophiles such as N-substituted-2-bromoacetamides . The frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps obtained from quantum chemical calculations can provide insights into the sites of chemical reactivity and potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antioxidant, antimicrobial, and anticancer activities, are of significant interest. Antioxidant activity can be determined using methods like DPPH radical scavenging, reducing power, and metal chelating assays . Antimicrobial activity is evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms . Anticancer activity is assessed through in vitro screening against different cancer cell lines, with some compounds showing potent cytotoxicity . Additionally, the toxicity of these compounds towards brine shrimp (Artemia salina) is evaluated as a preliminary indicator of general toxicity .

Eigenschaften

IUPAC Name |

10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXHAYEZIEUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)